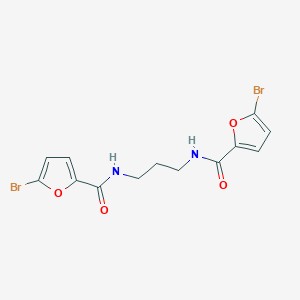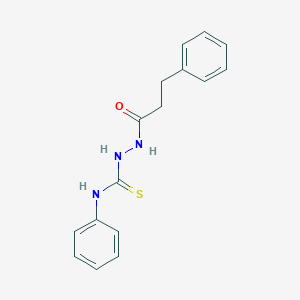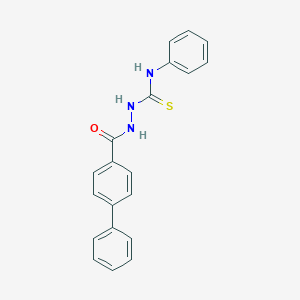
1-{4-nitrophenyl}ethanone N-(4-methylphenyl)thiosemicarbazone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-{4-nitrophenyl}ethanone N-(4-methylphenyl)thiosemicarbazone is an organic compound known for its unique structure and potential applications in various fields of science. This compound features a hydrazinecarbothioamide core with substituents that include a 4-methylphenyl group and a 4-nitrophenyl group, making it a subject of interest in synthetic chemistry and material science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-{4-nitrophenyl}ethanone N-(4-methylphenyl)thiosemicarbazone typically involves the condensation of 4-methylphenylhydrazinecarbothioamide with 4-nitroacetophenone under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
1-{4-nitrophenyl}ethanone N-(4-methylphenyl)thiosemicarbazone undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be reduced to an amine under catalytic hydrogenation conditions.
Reduction: The compound can be reduced using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydrazinecarbothioamide moiety can participate in nucleophilic substitution reactions, forming new derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium on carbon catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products
Oxidation: 4-aminoacetophenone derivatives.
Reduction: Corresponding hydrazine derivatives.
Substitution: Various substituted hydrazinecarbothioamides.
科学的研究の応用
1-{4-nitrophenyl}ethanone N-(4-methylphenyl)thiosemicarbazone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its unique structural features.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of 1-{4-nitrophenyl}ethanone N-(4-methylphenyl)thiosemicarbazone involves its interaction with specific molecular targets. The compound’s hydrazinecarbothioamide core can form hydrogen bonds and interact with various enzymes or receptors, potentially inhibiting their activity. The nitrophenyl group may also contribute to its biological activity by participating in electron transfer reactions.
類似化合物との比較
Similar Compounds
- (2E)-N-(4-methylphenyl)-2-[1-(4-chlorophenyl)ethylidene]hydrazinecarbothioamide
- (2E)-N-(4-methylphenyl)-2-[1-(4-methoxyphenyl)ethylidene]hydrazinecarbothioamide
Uniqueness
1-{4-nitrophenyl}ethanone N-(4-methylphenyl)thiosemicarbazone is unique due to the presence of both a nitrophenyl and a methylphenyl group, which impart distinct electronic and steric properties. These features make it a versatile compound for various chemical transformations and applications.
特性
分子式 |
C16H16N4O2S |
|---|---|
分子量 |
328.4 g/mol |
IUPAC名 |
1-(4-methylphenyl)-3-[(E)-1-(4-nitrophenyl)ethylideneamino]thiourea |
InChI |
InChI=1S/C16H16N4O2S/c1-11-3-7-14(8-4-11)17-16(23)19-18-12(2)13-5-9-15(10-6-13)20(21)22/h3-10H,1-2H3,(H2,17,19,23)/b18-12+ |
InChIキー |
KCRSEZXSWSYFAT-LDADJPATSA-N |
SMILES |
CC1=CC=C(C=C1)NC(=S)NN=C(C)C2=CC=C(C=C2)[N+](=O)[O-] |
異性体SMILES |
CC1=CC=C(C=C1)NC(=S)N/N=C(\C)/C2=CC=C(C=C2)[N+](=O)[O-] |
正規SMILES |
CC1=CC=C(C=C1)NC(=S)NN=C(C)C2=CC=C(C=C2)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-phenyl-N-{2-[(phenylacetyl)amino]phenyl}acetamide](/img/structure/B323751.png)

![N'-[(Z)-(3-nitro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]cyclohexanecarbohydrazide](/img/structure/B323753.png)
![N'-[(Z)-(3-nitro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]cyclopropanecarbohydrazide](/img/structure/B323754.png)


![methyl 5-benzyl-4-methyl-2-[(phenylcarbamothioyl)amino]thiophene-3-carboxylate](/img/structure/B323757.png)


![3-[(Anilinocarbothioyl)amino]benzamide](/img/structure/B323762.png)
![Propyl 4-({[(3,4,5-trimethoxybenzoyl)amino]carbothioyl}amino)benzoate](/img/structure/B323768.png)
![Propyl 4-({[(3-methylbenzoyl)amino]carbothioyl}amino)benzoate](/img/structure/B323770.png)
![Propyl 4-{[(benzoylamino)carbothioyl]amino}benzoate](/img/structure/B323771.png)
